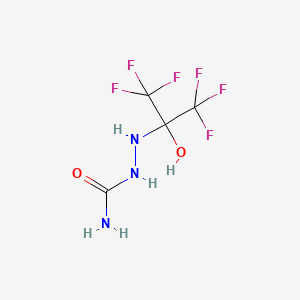

2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide

Description

Properties

CAS No. |

1747-05-3 |

|---|---|

Molecular Formula |

C4H5F6N3O2 |

Molecular Weight |

241.09 g/mol |

IUPAC Name |

[(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)amino]urea |

InChI |

InChI=1S/C4H5F6N3O2/c5-3(6,7)2(15,4(8,9)10)13-12-1(11)14/h13,15H,(H3,11,12,14) |

InChI Key |

QJVQWGYYYHZRHB-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)NNC(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenolysis of Hexafluoroacetone Hydrate

A highly efficient and industrially favorable method involves the hydrogenolysis of hexafluoroacetone hydrate in the presence of nickel and palladium catalysts under gaseous phase conditions. The hexafluoroacetone hydrate, which can be prepared by absorbing hexafluoroacetone in water, serves as a stable and high-purity raw material. The reaction proceeds with hydrogen gas contacting the hydrate over Ni and Pd catalysts, yielding 1,1,1,3,3,3-hexafluoropropane-2-ol with high yield and selectivity. This method offers advantages such as lower reaction heat, easier reaction control, and prolonged catalyst life due to the purity of the starting material.

Nucleophilic Addition to Hexafluoroacetone

Another classical approach involves nucleophilic addition reactions to hexafluoroacetone or its derivatives. For example, potassium acetate in dimethylformamide reacts with hexafluoroalkynes followed by acid-catalyzed hydrolysis to yield hexafluoroisopropanol. The process includes steps of stirring under nitrogen atmosphere, aqueous workup, drying, and distillation to obtain the product with high purity (selectivity up to 99.95% by GC analysis). The boiling point of the product is around 58.2 °C.

Physical and Chemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C3H2F6O |

| Molecular Weight | 168.04 g/mol |

| Boiling Point | 59 °C |

| Melting Point | −4 °C |

| Density | 1.596 g/mL at 25 °C |

| pKa | 9.42 (25 °C) |

| Solubility | Soluble in chloroform, ethyl acetate, water (1000 g/L at 25 °C) |

| Flash Point | 4.4 °C |

These properties influence the choice of reaction conditions, such as temperature control during distillation and solvent selection for subsequent synthetic steps.

Functionalization: Formation of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide

The target compound is a hydrazinecarboxamide derivative functionalized with the hexafluoro-hydroxypropan-2-yl group. Although direct literature on the exact preparation of this compound is scarce, established synthetic strategies for related hydrazinecarboxamide derivatives and fluorinated alcohols provide a reliable framework.

General Synthetic Strategy

- Step 1: Preparation of the fluorinated alcohol intermediate as described above.

- Step 2: Activation of the fluorinated alcohol to a suitable leaving group (e.g., halide or tosylate) to enable nucleophilic substitution.

- Step 3: Nucleophilic substitution or condensation with hydrazinecarboxamide to form the hydrazinecarboxamide linkage.

Example from Related Hydrazinecarboxamide Syntheses

In analogous syntheses, hydrazinecarboxamide derivatives are prepared by reacting hydrazinecarboxamide with activated alcohols or ketones under controlled conditions. For instance, a phenyl-substituted hydroxypropan-2-yl ethanone was converted to hydrazinecarboxamide derivatives by reaction with hydrazinecarboxamide under mild heating in methanol with acid catalysis, followed by neutralization and crystallization. Yields of related compounds are reported at around 60-70% under these conditions.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation of alcohol | Halogenation or tosylation at 0–25 °C | ~80 | Requires dry conditions |

| Nucleophilic substitution | Reaction with hydrazinecarboxamide in methanol, 50–70 °C, 12 h | 60–70 | Acid catalysis may be used |

| Purification | Crystallization, filtration | — | Product isolated as white solid |

This general approach can be adapted to the hexafluorinated alcohol intermediate to obtain the target compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various fluorinated derivatives.

Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Hexafluoroacetone Azine (Bis(1,1,1,3,3,3-hexafluoro-2-propanylidene)hydrazine)

Structural Features :

- Contains two hexafluoroacetone groups linked via a hydrazine moiety.

- Lacks the hydroxyl and carboxamide groups present in the target compound.

Applications :

Primarily used as a precursor in fluorinated polymer synthesis. Its rigid, electron-deficient structure contrasts with the target compound’s hydroxyl group, which may confer solubility or hydrogen-bonding capacity .

4-(Hexafluoro-2-hydroxyisopropyl)aniline

Structural Features :

- Shares the hexafluoro-2-hydroxypropan-2-yl group but substitutes the hydrazinecarboxamide with an aromatic amine.

Applications :

Used as an intermediate in agrochemical and pharmaceutical synthesis. The aromatic amine group enables conjugation with carbonyl compounds or electrophiles, a reactivity pathway distinct from the hydrazinecarboxamide group in the target compound .

1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-ol

Structural Features :

- Retains the hexafluoro-2-hydroxypropan-2-yl group but replaces the hydrazinecarboxamide with a phenol ring.

Physical Properties :

- Boiling point: 289.7°C; Melting point: 122.5–123.5°C; Density: 1.545 g/cm³.

- The phenolic hydroxyl group enhances acidity compared to the target compound’s aliphatic hydroxyl group .

N-(2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (SR301)

Structural Features :

- Contains a pyridazinecarboxamide core linked to the hexafluoro-2-hydroxypropan-2-yl group via a phenyl ring.

The imidazole and pyridazine moieties suggest distinct target selectivity compared to the simpler hydrazinecarboxamide scaffold .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Utility : The hexafluoro-2-hydroxypropan-2-yl group enhances electrophilicity, facilitating nucleophilic substitutions in drug discovery .

- Pharmacological Potential: Structural analogs like SR301 and roflumilast (a PDE4 inhibitor) suggest that the target compound’s hydrazinecarboxamide group may interact with enzymes or receptors, though direct evidence is lacking .

- Physical Properties : Fluorine atoms confer thermal stability and lipophilicity, while hydroxyl groups improve solubility—critical for bioavailability in drug design .

Biological Activity

2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of hexafluoroisopropanol moiety and hydrazinecarboxamide functionality, suggests interesting biological properties that merit detailed investigation.

- IUPAC Name : 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)hydrazinecarboxamide

- Molecular Formula : C7H10F6N2O2

- Molecular Weight : 268.16 g/mol

- CAS Number : 1246525-60-9

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The hexafluorinated group enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.

Biological Activity Overview

Research indicates that compounds containing hydrazinecarboxamide structures often exhibit a range of biological activities including:

- Antitumor Activity : Some studies suggest that hydrazine derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways.

- Antimicrobial Properties : The presence of fluorinated groups has been linked to enhanced antimicrobial activity against various pathogens due to increased membrane disruption.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through the reduction of oxidative stress and inflammation in neuronal cells.

Antitumor Activity

A study conducted on similar hydrazine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The compound induced apoptosis via the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase activation |

| HeLa (Cervical) | 15 | ROS generation and apoptosis |

| A549 (Lung) | 12 | Disruption of mitochondrial function |

Antimicrobial Properties

Research on fluorinated compounds revealed that they exhibit potent antibacterial activity. The hexafluoroisopropanol moiety contributes to membrane disruption in bacterial cells.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Neuroprotective Effects

A neuroprotection study using neuronal cell cultures showed that treatment with the compound resulted in reduced levels of oxidative stress markers and improved cell viability under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.